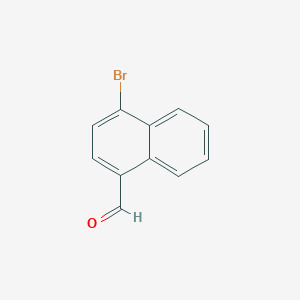

4-Bromo-1-naphthaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

4-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESASPRCAIMYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405106 | |

| Record name | 4-Bromo-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50672-84-9 | |

| Record name | 4-Bromo-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conversion of 4 Bromo 1 Bromomethylnaphthalene Via Nahco₃/dmso Oxidation:

A plausible balanced equation for this reaction is: C₁₁H₈Br₂ + 2NaHCO₃ + (CH₃)₂SO → C₁₁H₇BrO + NaBr + NaHCO₃ + H₂O + CO₂ + (CH₃)₂S

This route also demonstrates a low atom economy due to the use of a stoichiometric base and the conversion of the solvent (DMSO) into a byproduct (dimethyl sulfide).

Direct Synthesis from 1 Methylnaphthalene Via H₂o₂ Hbr:

Mechanistic Pathways of Halogenation Reactions on Naphthalene (B1677914)

Halogenation of the naphthalene ring system can proceed through several distinct mechanistic pathways, primarily dictated by the reaction conditions and the catalytic system employed.

For the halogenation of naphthalene, a Lewis acid catalyst, such as an iron or aluminum trihalide, is typically required to generate a sufficiently powerful electrophile (e.g., Br⁺ or Cl⁺) from the less reactive diatomic halogen molecule (Br₂ or Cl₂). wikipedia.orgdocbrown.info

Naphthalene can undergo substitution at two positions: C1 (α) or C2 (β). wordpress.comyoutube.com The α-position is kinetically favored in most electrophilic substitutions, including halogenation. wordpress.com This preference is attributed to the greater stability of the carbocation intermediate formed during the α-attack. The positive charge in the α-intermediate can be delocalized over the ring system through more resonance structures, including crucial structures that preserve a complete benzene (B151609) ring, which are more stable. wordpress.comyoutube.com

| Attack Position | Number of Resonance Structures | Key Stabilizing Feature | Typical Product |

| α-Attack (C1) | More numerous | More structures retain a full benzenoid ring wordpress.com | Kinetically controlled product wordpress.com |

| β-Attack (C2) | Fewer | Fewer structures retain a full benzenoid ring wordpress.com | Thermodynamically controlled product (in some cases like sulfonation) wordpress.com |

Palladium-catalyzed C-H activation has emerged as a powerful and highly regioselective method for the functionalization of arenes, offering an alternative to traditional electrophilic substitution. acs.orgrsc.org These reactions often proceed under milder conditions and can provide access to isomers that are difficult to obtain via classical methods. researchgate.net The mechanism typically involves the formation of a palladacycle intermediate, which is central to the regiochemical outcome of the reaction. acs.orgresearchgate.net

A regioselective bromination or chlorination of 1-naphthaldehydes has been described where, in the absence of an additive, palladium-catalyzed C-H halogenation exhibits C8-regioselectivity. researchgate.netresearchgate.netbohrium.com However, the formation of an aromatic imine intermediate can switch the reactivity to the C2 position. researchgate.netbohrium.com

The transient ligand (or transient directing group) strategy is a sophisticated approach to control regioselectivity in C-H activation without the need for permanent installation and removal of a directing group. rsc.orgnih.gov In the context of 1-naphthaldehydes, a chiral amino acid or a simple amine can be used to reversibly form an imine intermediate in situ. bohrium.comsnnu.edu.cn This transient imine then acts as a directing group, coordinating to the palladium catalyst and guiding it to a specific C-H bond. rsc.org

This strategy has been successfully employed for the highly regioselective peri- (C8) and ortho- (C2) C-H methylation of 1-naphthaldehyde (B104281). rsc.orgnih.gov The choice of metal catalyst and ligand is crucial; palladium catalysts often favor peri-functionalization, while iridium catalysts can promote ortho-selectivity. rsc.org This control is attributed to the different stabilities and reactivities of the metallacycle intermediates formed with each metal. rsc.orgnih.gov

The formation of a metallacycle is a key step in directing-group-assisted C-H activation. acs.org For 1-naphthaldehydes, the aldehyde group (or a transient imine derived from it) directs the metal catalyst to a proximal C-H bond. researchgate.netscispace.com

Palladacycles: In palladium-catalyzed reactions of 1-naphthaldehydes, the catalyst is often directed to the C8 (peri) position. researchgate.netrsc.org Mechanistic studies and DFT calculations suggest this proceeds via the formation of a thermodynamically stable 5,6-fused bicyclic palladacycle. researchgate.netrsc.orgnih.gov This six-membered palladacycle intermediate is a recurring motif in peri-C-H functionalization. scispace.com

Iridacycles: To achieve ortho-selectivity (C2-functionalization), a different catalytic system, often involving iridium, is employed. rsc.orgnih.gov While the initial C-H insertion at the peri-position may still be energetically favorable, an interconversion between the initial 6-membered peri-iridacycle and a more reactive 5-membered ortho-iridacycle can occur. rsc.orgnih.gov Subsequent transmetallation and reductive elimination proceed more readily from this 5-membered ortho-iridacycle, leading to the observed ortho-product. rsc.org

Kinetic Isotope Effect (KIE) studies, which compare the reaction rates of a substrate with its deuterated analogue (kH/kD), are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. rsc.org

In the context of palladium-mediated C-H activation of naphthalene, the results of KIE studies have pointed to different rate-determining steps depending on the specific catalytic cycle.

In some palladium-catalyzed arylations of naphthalene, a KIE value close to 1.0 (kH/kD ≈ 1) has been observed. rsc.org This suggests that the C-H bond cleavage is not the rate-determining step of the catalytic cycle. rsc.orgrsc.org In such cases, the oxidative addition of an aryl halide to the Pd(0) catalyst or the oxidation of a Pd(II) species to a Pd(IV) intermediate is often proposed as the slow step. rsc.orgrsc.org

Conversely, other studies on C-H activation have reported significant primary KIE values (e.g., kH/kD = 2.3 or 5.1). acs.orgthieme-connect.com A value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. bohrium.comthieme-connect.com This is consistent with a concerted metalation-deprotonation (CMD) mechanism where C-H cleavage is the turnover-limiting event. acs.org

| Reaction Type | Catalytic System | KIE (kH/kD) | Implication | Reference(s) |

| C-H Arylation | Pd/C | 0.54 (inverse) | C-H activation is not rate-limiting. rsc.org | rsc.org |

| C-H Arylation | Pd(OAc)₂ | 1.0 | C-H activation is not rate-limiting. rsc.org | rsc.org |

| C-H Halogenation (C8) | Pd(OAc)₂ | 2.1 | C-H bond cleavage is likely involved in the rate-limiting step. bohrium.com | bohrium.com |

| C-H Halogenation (C2) | Pd(OAc)₂ / Amine | 2.5 | C-H bond cleavage is likely involved in the rate-limiting step. bohrium.com | bohrium.com |

| C-H Annulation | Pd(OAc)₂ | 2.3 | C-H bond cleavage may be involved in the rate-determining step. thieme-connect.com | thieme-connect.com |

Palladium-Mediated C-H Activation Mechanisms

Reactivity of the Aldehyde Group in this compound

The aldehyde group in this compound is a versatile functional handle that participates in a wide range of chemical transformations. cymitquimica.com Its reactivity is central to the use of this compound as a building block in organic synthesis. lookchem.com

The aldehyde can undergo:

Condensation Reactions: It readily reacts with nucleophiles to form larger molecules. For instance, it serves as a key intermediate in the synthesis of chalcones and flavones, compounds which have been investigated for antimicrobial properties. lookchem.com It can also undergo condensation with hydrazines to form hydrazones.

Formation of Imines: As discussed previously, the aldehyde can react reversibly with primary amines to form imines (or Schiff bases). bohrium.comrsc.org This transformation is the cornerstone of the transient directing group strategy for controlling regioselectivity in C-H activation reactions. bohrium.com

Photocycloaddition: The aldehyde group can participate in photochemical reactions. In one study, 1-naphthaldehyde derivatives were shown to undergo a cascade reaction initiated by visible light irradiation (λ = 457 nm) in the presence of a chiral Lewis acid catalyst. rsc.org This process involves an ortho photocycloaddition followed by a rearrangement to form complex polycyclic benzoisochromenes. rsc.org

Oxidation and Reduction: While not extensively detailed in the provided context for the bromo-derivative specifically, aldehyde groups are readily oxidized to carboxylic acids or reduced to primary alcohols using standard reagents, further expanding their synthetic utility.

The dual reactivity of this compound, with the potential for functionalization at the bromine atom, the aldehyde group, and the aromatic C-H bonds, makes it a valuable and multifaceted intermediate in synthetic chemistry. cymitquimica.com

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reactivity leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

A relevant example of nucleophilic addition to a naphthaldehyde derivative is the highly diastereoselective addition of α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) to 2-naphthaldehyde. cas.cn In this thermodynamically controlled process, the fluorinated carbanion, generated by a strong base like lithium hexamethyldisilazide (LiHMDS), attacks the carbonyl carbon of the aldehyde. cas.cn Mechanistic studies have indicated that the presence of the fluorine atom is crucial for promoting the addition process and achieving high diastereoselectivity. cas.cn While this study was conducted on 2-naphthaldehyde, the fundamental principles of nucleophilic attack on the aldehyde are directly applicable to this compound.

The general mechanism for the nucleophilic addition of a generic nucleophile (Nu⁻) to this compound is depicted as a two-step process:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated, typically by a weak acid or the solvent, to yield the final alcohol product.

A specific example of a nucleophilic addition reaction is the nickel-catalyzed addition of aryl halides to aldehydes, which can be applied to substrates like this compound. Although not directly involving the bromine on the naphthalene ring as the halide, this reaction illustrates the addition to the aldehyde functionality.

Condensation Reactions, particularly Schiff Base Formation

Condensation reactions of this compound, most notably the formation of Schiff bases (imines), are a cornerstone of its synthetic utility. These reactions involve the condensation of the aldehyde with a primary amine, proceeding through a nucleophilic addition-elimination mechanism. researchgate.netimpactfactor.org

The reaction is typically catalyzed by a small amount of acid and involves the following key steps:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, forming a zwitterionic intermediate.

Proton transfer to form a hemiaminal (or carbinolamine).

Protonation of the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).

Elimination of water and formation of a carbon-nitrogen double bond (iminium ion).

Deprotonation of the iminium ion to yield the final Schiff base. cas.cn

Numerous studies have reported the synthesis of Schiff bases derived from naphthaldehyde precursors. For instance, Schiff bases have been successfully synthesized through the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with various amines, such as 4-bromo aniline (B41778) and 4-bromobenzohydrazide. researchgate.netnih.gov These reactions are generally carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695). impactfactor.orgnih.gov

Table 1: Examples of Schiff Base Formation with Naphthaldehyde Derivatives

| Naphthaldehyde Derivative | Amine | Product | Reference |

| 2-Hydroxy-1-naphthaldehyde | 4-Bromoaniline | 1-(((4-bromophenyl)imino)methyl)naphthalen-2-ol | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | 4-Bromobenzohydrazide | (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide | nih.gov |

| 2-Hydroxy-1-naphthaldehyde | 4-Bromo-o-toluidine | 1-((4-bromo-2-methylphenylimino)methyl)naphthalen-2-ol | impactfactor.org |

Reactivity of the Bromine Substituent in this compound

The bromine atom attached to the naphthalene ring of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgyoutube.comorganic-chemistry.org this compound is a suitable substrate for this reaction, where the bromine atom is replaced by the organic group from the boronic acid or its ester.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps: libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

A study on the direct Suzuki-Miyaura coupling of 1-bromonaphthalene (B1665260) with a cyclopropylboron compound provides a relevant example of this reaction's application to a similar substrate. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium carbonate or tert-butoxide, and a suitable solvent, often at elevated temperatures. researchgate.net

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose | Reference |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling | researchgate.net |

| Base | K₂CO₃, t-BuOK | Activates the organoboron reagent | organic-chemistry.orgresearchgate.net |

| Solvent | 1,4-Dioxane, DMF | Solubilizes reactants | researchgate.net |

| Temperature | 100 °C | Provides energy for the reaction | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) in Specific Contexts

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The aldehyde group in this compound is an electron-withdrawing group, which can facilitate nucleophilic aromatic substitution (SNAr) at the 4-position.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway: libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing aldehyde group. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the nature of the leaving group, with the reactivity order often being F > Cl > Br > I. This is because the first step (nucleophilic addition) is usually rate-determining, and the high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

A computational study using Density Functional Theory (DFT) investigated the SNAr reaction between 4-fluoro-1-naphthaldehyde (B120201) and methylthiolate. researchgate.net The results indicated that the reaction proceeds through a concerted mechanism in the gas phase. While this study used a fluoro-substituted naphthaldehyde, the principles of nucleophilic attack and the influence of the aldehyde group are pertinent to the bromo-analogue. In some cases, particularly with less-activating substrates, a concerted nucleophilic aromatic substitution (CSNAr) mechanism, which proceeds through a single transition state, has been proposed. acs.org

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Bromo 1 Naphthaldehyde and Its Derivatives

High-Resolution NMR Spectroscopy (¹H, ¹³C) for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-Bromo-1-naphthaldehyde, ¹H and ¹³C NMR spectra provide definitive information about its chemical structure and the electronic environment of each nucleus.

The ¹³C NMR spectrum will similarly provide key structural information. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-195 ppm. The carbon atom attached to the bromine (C4) will be influenced by the heavy atom effect, and its chemical shift will be informative. The remaining aromatic carbons will appear in the typical range of 120-140 ppm.

For comparison, the experimental ¹³C NMR data for the parent compound, 1-naphthaldehyde (B104281), shows signals at δ 193.6, 136.7, 135.3, 133.8, 131.4, 130.6, 129.1, 128.5, 127.0, and 124.9 ppm when measured in CDCl₃ rsc.org. The introduction of a bromine atom at the 4-position in this compound would cause notable shifts in the signals of the surrounding carbon and hydrogen atoms, which can be predicted using empirical calculations or computational methods.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related compounds and general principles, as specific experimental data with full assignments is not available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | > 9.8 (s) | 190 - 195 |

| C1 | - | ~135 |

| C2 | Aromatic region | ~130 |

| C3 | Aromatic region | ~128 |

| C4 | - | ~125 |

| C5 | Aromatic region | ~129 |

| C6 | Aromatic region | ~127 |

| C7 | Aromatic region | ~125 |

| C8 | Aromatic region | ~132 |

| C4a | - | ~131 |

| C8a | - | ~134 |

This table is interactive. Click on the headers to sort.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure

For this compound, the FTIR and Raman spectra are expected to be rich in features characteristic of the aromatic system and the aldehyde functional group. A prominent band in the FTIR spectrum will be the C=O stretching vibration of the aldehyde, typically appearing in the region of 1690-1715 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring will give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

In the Raman spectrum, the aromatic ring vibrations are often strong, providing a characteristic fingerprint of the naphthalene core. The C=O stretch may also be visible, though its intensity can vary. A detailed analysis of both FTIR and Raman spectra would allow for a comprehensive assignment of the vibrational modes of this compound. A study on 1-naphthaldehyde utilized both experimental measurements and DFT calculations to assign its vibrational frequencies, providing a basis for comparison nih.gov.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on general principles and data from related compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aldehyde C-H Stretch | 2850 - 2750 | FTIR |

| C=O Stretch | 1715 - 1690 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | FTIR, Raman |

| C-H In-plane Bending | 1300 - 1000 | FTIR, Raman |

| C-H Out-of-plane Bending | 900 - 675 | FTIR |

| C-Br Stretch | 650 - 500 | FTIR, Raman |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported. Therefore, experimental unit cell parameters and the space group are not available. The determination of these parameters would be the first step in a crystallographic study, providing fundamental information about the crystal lattice and the symmetry of the crystal packing.

In the absence of a crystal structure for this compound, we can infer potential intermolecular interactions by examining related structures. The crystal structure of a derivative, 8-Bromonaphthalene-1-carbaldehyde (4-methylphenylsulfonyl)hydrazone, reveals the presence of both N-H⋯O hydrogen bonding and π⋯π stacking interactions, with an interplanar distance of 3.619 Å between stacked naphthalene rings csu.edu.au. It is highly probable that the crystal packing of this compound would also be governed by a combination of weak intermolecular forces.

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of molecules. These calculations can provide insights that complement and help interpret experimental data.

DFT calculations are widely used to predict the ground-state geometry of molecules with high accuracy. For this compound, a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) would yield the optimized molecular structure, including bond lengths and angles. These theoretical calculations can be particularly valuable in the absence of experimental crystallographic data.

Furthermore, DFT calculations provide a wealth of information about the electronic structure of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can reveal details about the molecule's reactivity and its electronic transition properties. The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical stability and optical properties of the compound. A recent study on naphthalene using DFT explored its electronic structure and thermochemical properties samipubco.comsamipubco.com. Similar computational approaches would be invaluable in characterizing this compound. The non-coplanar geometry of some naphthalene derivatives has been confirmed by DFT studies, highlighting the importance of these computational methods conicet.gov.ar.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption/Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) has become a principal computational tool for investigating the electronically excited states of molecules. rsc.org It provides a cost-effective method for predicting various excited-state properties, most notably the optical absorption and emission spectra, which are crucial for understanding the photophysical behavior of compounds like this compound. rsc.orgresearchgate.net The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the inclusion of environmental effects, such as the solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.netrsc.org

For aromatic systems like naphthalenes and their derivatives, TD-DFT is employed to calculate vertical excitation energies, which correspond to the maxima in absorption (λabs) and emission (λem) spectra. mdpi.com Studies on 1,8-naphthalimide (B145957) derivatives, which share the core naphthalene chromophore, demonstrate that TD-DFT can accurately predict these spectral properties. For instance, investigations have shown that the lowest singlet transitions in these molecules typically arise from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scientific.net The inclusion of solvent effects via PCM is often essential to achieve good agreement with experimental data, as it accounts for the stabilization of the excited state in a polar medium. researchgate.netresearchgate.net Calculations on 1,8-naphthalimide have shown that while gas-phase error for fluorescence energy can be around 0.25 eV, including a solvent model reduces the mean absolute deviation significantly, often to within 0.13 eV for absorption and 0.16 eV for fluorescence. researchgate.net

The nature and position of substituents on the naphthalene ring play a critical role in determining the electronic transitions. TD-DFT calculations reveal that substituents can modify the intramolecular charge transfer (ICT) character of the excited state, leading to shifts in the absorption and emission wavelengths. pku.edu.cn For example, electron-donating or withdrawing groups can drastically alter the electronic distribution in the excited state compared to the ground state, a feature that is well-captured by TD-DFT calculations.

| Compound (Derivative of 1,8-Naphthalimide) | Method | Solvent | Calculated λabs (nm) | Calculated λem (nm) |

| 1,8-Naphthalimide | TD-PBE0/6-311++G(2d,2p) | Ethanol (B145695) | - | 388 |

| Unsubstituted 1,8-Naphthalimide | PCM-TD-DFT | - | - | - |

Table 1. Examples of Calculated Spectroscopic Properties for Naphthalimide Derivatives using TD-DFT. Data sourced from computational studies. researchgate.net Note: Specific calculated absorption values were not detailed in the provided source.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net For molecules like this compound, the distribution of these orbitals indicates the most probable sites for nucleophilic and electrophilic attack.

From the energies of the HOMO and LUMO, a set of global reactivity descriptors derived from conceptual DFT can be calculated to quantify the chemical reactivity and stability of a molecule. acs.orgchemrxiv.orgscielo.org.mx These descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): The escaping tendency of electrons. It is calculated as μ = -(I + A)/2.

Chemical Hardness (η): The resistance to change in electron distribution. It is calculated as η = (I - A)/2.

Global Softness (S): The inverse of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ²/2η.

These indices are valuable for comparing the reactivity of different aromatic aldehydes and predicting their behavior in chemical reactions. researchgate.net For instance, a compound with a high electrophilicity index is considered a strong electrophile. Computational studies on various aromatic compounds have demonstrated the utility of these descriptors in developing quantitative structure-activity relationships (QSAR). acs.org

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) |

| Benzaldehyde | -7.21 | -1.36 | 5.85 | 2.93 | 2.87 |

| Acetaldehyde | -7.62 | -0.54 | 7.08 | 3.54 | 2.58 |

| Acrolein | -7.59 | -1.74 | 5.85 | 2.93 | 3.23 |

Table 2. Representative Global Reactivity Descriptors for Various Aldehydes Calculated Using DFT. These values serve as a reference for understanding the potential reactivity of this compound. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized chemical bonds and lone pairs. uba.ar This approach is particularly useful for analyzing intramolecular interactions, such as charge delocalization, hyperconjugation, and the nature of chemical bonds in molecules like this compound. researchgate.netresearchgate.net

NBO analysis provides a quantitative measure of these interactions through the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uba.arresearchgate.net Common interactions in aromatic systems include:

π → π* interactions: Delocalization of electrons between filled π-bonding orbitals and empty π*-antibonding orbitals within the aromatic ring, which is fundamental to aromatic stability.

n → π* interactions: Delocalization from a lone pair (n), such as on the oxygen of the aldehyde group or the bromine atom, into an empty π*-antibonding orbital of the naphthalene ring.

n → σ* interactions: Delocalization from a lone pair into an empty σ*-antibonding orbital, which can also contribute to molecular stability.

In substituted naphthalenes, NBO analysis can reveal how substituents influence the electronic structure. researchgate.net For example, it can quantify the electronic push-pull effects and the extent of charge transfer between the substituent and the aromatic core. nih.gov Studies on similar systems show that these delocalization energies can be significant, indicating substantial electronic communication across the molecule, which in turn affects its reactivity and photophysical properties. ijnc.ir

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | 20.5 | π-conjugation in ring |

| π(C5-C6) | π(C7-C8) | 22.1 | π-conjugation in ring |

| LP(1) O | π(C-C) | 5.2 | Lone pair delocalization |

| LP(2) Br | σ(C-C) | 1.8 | Hyperconjugation |

Table 3. Hypothetical NBO Second-Order Perturbation Energies E(2) for Significant Intramolecular Interactions in a Substituted Naphthalene System. These values are illustrative, based on typical findings in related aromatic compounds. researchgate.netijnc.ir

Computational Studies on Reaction Mechanisms and Energy Barriers

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers (activation energies). nih.gov For reactions involving aromatic compounds like this compound, DFT calculations are widely used to map the potential energy surface, distinguishing between different possible pathways, such as concerted or stepwise mechanisms. acs.org

For example, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halogenated aromatics, computational studies can determine whether the reaction proceeds through a stable Meisenheimer intermediate (stepwise) or in a single step (concerted). acs.org Similarly, for oxidation reactions of the aldehyde group or electrophilic substitution on the naphthalene ring, computational methods can predict the most likely reaction sites and the associated energy costs. researchgate.netacs.org

The calculated activation energy barrier is a key kinetic parameter that directly correlates with the reaction rate. By comparing the energy barriers of competing pathways, chemists can predict product distributions and understand selectivity. nih.gov For instance, a computational study on the reaction of NO₃ radicals with various aromatic aldehydes showed that the primary mechanism is the abstraction of the aldehydic hydrogen atom, and the calculated rate coefficients were in good agreement with experimental data. researchgate.net Such studies are crucial for understanding the atmospheric chemistry and metabolic pathways of aromatic aldehydes. nih.gov

| Reaction | Reactant | Rate Coefficient (k) (10⁻¹⁵ cm³ molec⁻¹ s⁻¹) | Mechanism |

| Reaction with NO₃ | Benzaldehyde | 2.6 ± 0.3 | H-atom abstraction |

| Reaction with NO₃ | o-tolualdehyde | 8.7 ± 0.8 | H-atom abstraction |

| Reaction with NO₃ | m-tolualdehyde | 4.9 ± 0.5 | H-atom abstraction |

| Reaction with NO₃ | p-tolualdehyde | 4.9 ± 0.4 | H-atom abstraction |

Table 4. Experimentally Measured and Computationally Supported Rate Coefficients for the Reaction of Aromatic Aldehydes with NO₃ Radicals, Illustrating the Application of Mechanistic Studies. researchgate.net

Photophysical Characterization

Absorption and Emission Spectroscopy

The photophysical properties of naphthalene derivatives are of significant interest due to their widespread application as fluorescent probes and materials. researchgate.netnih.gov These compounds typically exhibit strong absorption in the UV region due to π-π* transitions within the conjugated naphthalene ring system. researchgate.net The introduction of substituents, such as a bromo and an aldehyde group in this compound, is expected to modulate these properties. The aldehyde group, acting as an electron-withdrawing group, can extend the conjugation and often leads to a red-shift (bathochromic shift) in the absorption maximum (λabs) compared to unsubstituted naphthalene. researchgate.net

The fluorescence emission of naphthalene derivatives is highly sensitive to their molecular structure and environment. nih.gov Naphthalimides, which are structurally related, are well-studied fluorophores whose emission is strongly dependent on solvent polarity. rsc.orgnih.gov An increase in solvent polarity often leads to a significant red-shift in the emission maximum (λem) due to the stabilization of a more polar excited state, a phenomenon known as positive solvatochromism. rsc.org This results in a large Stokes shift (the difference between λabs and λem), which is a desirable characteristic for fluorescent probes. In some naphthaldehyde-based Schiff bases, aggregation-induced emission (AIEE) and excited-state intramolecular proton transfer (ESIPT) have also been observed. rsc.org For 4-substituted naphthalimides, the nature of the substituent drastically changes the absorption and emission spectra; electron-donating or -withdrawing groups induce a polar charge-transfer (CT) excited state, leading to broad, structureless, and red-shifted spectra. bgsu.edu

| Compound (Piperidine-Naphthalimide Derivative) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (Δν) (cm⁻¹) |

| Derivative 7 | Toluene | 400.5 | 495.5 | 4744 |

| Derivative 7 | Dioxane | 404 | 506 | 4905 |

| Derivative 7 | DCM | 420 | 529 | 4875 |

| Derivative 7 | DMF | 423 | 536 | 4913 |

| Derivative 8 | Toluene | 400 | 496 | 4795 |

| Derivative 8 | Dioxane | 403 | 507 | 4995 |

| Derivative 8 | DCM | 419 | 530.5 | 4945 |

| Derivative 8 | DMF | 422 | 538 | 4949 |

Table 5. Photophysical Data for Piperidine-Substituted Naphthalimide Derivatives in Various Solvents, Demonstrating the Influence of Solvent Polarity on Absorption and Emission Spectra. nih.gov

Quantum Yields of Fluorescence and Phosphorescence

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Naphthalene itself has a moderate quantum yield (ΦF = 0.23). omlc.org However, substitution on the naphthalene ring can significantly alter this value. nih.gov The introduction of silyl (B83357) groups, for example, has been shown to increase the fluorescence quantum yield of naphthalene derivatives, with some values reaching as high as 0.85. mdpi.com

The quantum yield of naphthalimide derivatives is highly dependent on the solvent. sciforum.netsciforum.net Generally, ΦF tends to decrease in more polar solvents. nih.govrsc.org This quenching effect in polar media can be attributed to processes like photoinduced electron transfer (PET) or the formation of a non-radiative twisted intramolecular charge transfer (TICT) state, which provides an efficient pathway for the excited state to return to the ground state without emitting a photon. rsc.orgnih.gov For some naphthalimide derivatives, the fluorescence quantum yield can vary dramatically, ranging from 0.87 in a non-polar solvent like dioxane to 0.01 in a polar solvent. sciforum.netmdpi.com

The presence of a heavy atom like bromine, as in this compound, is known to promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This "heavy-atom effect" typically leads to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield (ΦP), which is the emission from the triplet state. While phosphorescence is often weak at room temperature for organic molecules, the presence of a bromine atom could potentially make it a more significant deactivation pathway for this compound.

| Compound (Naphthalene Derivative) | Solvent | Fluorescence Quantum Yield (ΦF) |

| Naphthalene | Cyclohexane | 0.23 |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | 0.30 |

| 1-(Triethylsilyl)naphthalene | Cyclohexane | 0.33 |

| 1-Bromo-4-(trimethylsilyl)naphthalene | Cyclohexane | 0.66 |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | Cyclohexane | 0.85 |

Table 6. Fluorescence Quantum Yields for Naphthalene and Several of its Derivatives, Measured in Degassed Cyclohexane Solutions. omlc.orgmdpi.com

Excited-State Proton Transfer (ESIPT) Phenomena in Derivatives

Currently, there is a notable absence of specific research in the available scientific literature focusing on the Excited-State Proton Transfer (ESIPT) phenomena in derivatives of this compound. While the fundamental principles of ESIPT are well-established in various classes of organic molecules, particularly those containing intramolecular hydrogen bonds, dedicated studies on derivatives of this specific bromo-substituted naphthaldehyde are not documented in comprehensive databases of scientific research.

ESIPT is a photophysical process wherein a proton is transferred within a molecule in its electronically excited state. This phenomenon typically requires a specific molecular geometry that facilitates the proton transfer, often involving a proton donor group (like a hydroxyl or amino group) and a nearby proton acceptor group (such as a nitrogen or oxygen atom) linked by an intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of these groups can change significantly, driving the proton transfer. This process leads to the formation of a transient tautomeric species with a distinct electronic structure and, consequently, different fluorescence properties, often resulting in a large Stokes shift.

While ESIPT has been extensively studied in various aromatic systems, including derivatives of other naphthaldehydes (such as 2-hydroxy-1-naphthaldehyde), specific experimental or computational investigations into the ESIPT characteristics of this compound derivatives have not been reported. The synthesis of derivatives that could potentially exhibit ESIPT, for instance, by introducing a hydroxyl or amino group at a position ortho to the aldehyde, would be a prerequisite for such studies. Subsequent spectroscopic analysis, including steady-state and time-resolved fluorescence spectroscopy, would be necessary to probe the excited-state dynamics and identify the dual fluorescence characteristic of ESIPT.

Furthermore, computational chemistry, employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be instrumental in elucidating the potential energy surfaces of the ground and excited states, identifying the transition states for proton transfer, and predicting the spectroscopic signatures of the different tautomeric forms. However, such theoretical studies specifically targeting derivatives of this compound are not available in the current body of scientific literature.

Aggregation-Induced Emission (AIE) Properties

Similar to the case of ESIPT, there is a significant lack of specific research on the Aggregation-Induced Emission (AIE) properties of derivatives of this compound. AIE is a fascinating photophysical phenomenon where certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

The design of molecules exhibiting AIE often involves the incorporation of rotor-like structural motifs. While various classes of compounds, including some naphthalimide and naphthaldehyde derivatives, have been shown to be AIE-active, specific studies on derivatives of this compound are not found in the existing scientific literature.

To investigate the AIE potential of this compound derivatives, one would need to synthesize appropriate derivatives, for example, by forming Schiff bases, azines, or other extended π-systems that could facilitate the AIE effect. The photophysical properties of these derivatives would then be studied in various solvent mixtures of different polarities to observe the changes in fluorescence intensity with increasing aggregation. Techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM) could be used to characterize the formation and morphology of the aggregates.

Computational studies could also provide insights into the molecular conformations and packing modes that might lead to AIE. However, as with ESIPT, there are no published experimental or theoretical studies dedicated to the AIE properties of derivatives of this compound. Therefore, a detailed discussion and presentation of research findings, including data tables on the AIE characteristics of these specific compounds, is not possible based on the current state of scientific knowledge.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

4-Bromo-1-naphthaldehyde is a key starting material for constructing intricate organic structures. The aldehyde functional group provides a reactive site for condensation and addition reactions, while the bromo-naphthalene moiety can be functionalized further, often through cross-coupling reactions, making it a pivotal intermediate in multi-step syntheses.

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are important precursors in the synthesis of flavonoids and other biologically active heterocyclic compounds. This compound is utilized as the aldehyde component in the Claisen-Schmidt condensation reaction to produce chalcones bearing a 4-bromo-1-naphthyl group.

The synthesis is typically achieved by the base-catalyzed condensation of this compound with an appropriate acetophenone. In this reaction, a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) deprotonates the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.

Table 1: Claisen-Schmidt Condensation for Naphthyl Chalcone Synthesis

| Reactant 1 | Reactant 2 | Base Catalyst | Product Type |

|---|

Research has shown that chalcones derived from naphthalene (B1677914) precursors exhibit a range of biological activities. For instance, while a study on related naphthalene-chalcone derivatives found that electron-withdrawing groups like the bromo-substituent could decrease certain activities compared to electron-donating groups, these compounds remain significant for synthetic exploration. researchgate.net The general methodology of the Claisen-Schmidt condensation is a robust and widely used technique for preparing these valuable intermediates. researchgate.netnih.gov

A direct synthetic pathway for the synthesis of naphtholactams from this compound through a C-H activation and cyclization cascade could not be identified in a review of the current scientific literature. While rhodium(III)-catalyzed C-H activation is a powerful tool for constructing various heterocyclic systems, including dihydrobenzofurans and isocoumarins, a specific application for the intramolecular cyclization of a derivative of this compound to form a naphtholactam is not documented. nih.govnih.gov

This compound is a crucial intermediate in the multi-step synthesis of 4-bromonaphthalene-1-carbonitrile (B1283296). A patented synthetic route outlines a five-step process starting from 1-methylnaphthalene (B46632), where this compound is the third key intermediate (III). nih.gov

The process involves:

Bromination: 1-methylnaphthalene is brominated to yield 4-bromo-1-methylnaphthalene (I).

Benzylic Bromination: The methyl group of compound (I) is brominated to give 4-bromo-1-(bromomethyl)naphthalene (II).

Sommelet Reaction: Compound (II) undergoes a Sommelet reaction with hexamethylenetetramine to form the intermediate this compound (III). nih.gov

Oximation: The aldehyde (III) is then converted to this compound oxime (IV) using hydroxylamine (B1172632) hydrochloride. nih.gov

Dehydration: Finally, the oxime (IV) is dehydrated to afford the target molecule, 4-bromonaphthalene-1-carbonitrile (V). nih.gov

This synthetic pathway highlights the utility of this compound as a stable, isolable intermediate that allows for the transformation of a bromomethyl group into a carbonitrile group via aldehyde and oxime functionalities. nih.gov

A direct application of this compound in dearomatization reactions to generate spiro heterocycles has not been described in the surveyed scientific literature. Current research on dearomatizing spiroannulation reactions involving bromo-naphthalene systems has primarily focused on substrates such as 1-bromo-2-naphthols. researchgate.netnih.gov These reactions, which can proceed via mechanisms like palladium-catalyzed C-H activation or electrophile-triggered dearomatization, utilize the hydroxyl group of the naphthol substrate, a functionality not present in this compound. researchgate.netnih.gov Therefore, a specific role for this compound in this class of reactions remains to be explored.

Development of Functional Materials

The naphthalene core of this compound makes it an attractive precursor for functional materials, particularly those with applications in organic electronics. Naphthalene derivatives are known for their use in creating stable and efficient organic semiconductors. mdpi.com

This compound serves as an important precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). While not typically incorporated into the final device structure itself, it is a key starting material for producing essential intermediates, such as 4-Bromo-1-naphthylamine.

This naphthalene derivative, 4-bromo-1-naphthylamine, is a pivotal compound in the development of advanced OLED materials. It is used in the synthesis of the complex organic semiconductor structures required for the light-emitting and charge-transporting layers within an OLED panel. The unique electronic properties of the naphthalene core contribute to the creation of stable and efficient light-emitting components, which directly influences the brightness, color purity, and operational lifespan of OLED displays. mdpi.com The synthesis of the amine from the aldehyde is a standard chemical transformation, positioning this compound as a foundational building block for the high-performance molecules demanded by the modern electronics industry.

Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene moiety makes this compound a valuable precursor in the design of fluorescent probes and sensors. While direct applications of this compound in this context are not extensively documented in the reviewed literature, the closely related compound, 4-bromo-1,8-naphthalic anhydride (B1165640), has been successfully utilized to create chemosensors for various analytes. These examples serve as a strong proof-of-concept for the potential of this compound in this field.

The general strategy involves the functionalization of the naphthalene core to introduce specific recognition sites for target ions or molecules. The binding of the analyte to the recognition site then modulates the photophysical properties of the naphthalimide fluorophore, leading to a detectable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of the analyte.

For instance, a new fluorescent probe for the detection of Cu²⁺ ions was designed and synthesized using 4-bromo-1,8-naphthalic anhydride and 2-thiophene formaldehyde (B43269) as starting materials. nih.gov This probe exhibited strong fluorescence that was quenched upon the addition of Cu²⁺ ions, with a detection limit of 1.8 μM. nih.gov The selectivity of this probe for Cu²⁺ was high, with no significant interference from other metal ions. nih.gov

In another study, N-n-butyl-4-bromo-1,8-naphthalimide was synthesized from 4-bromo-1,8-naphthalic anhydride and subsequently converted into a series of fluorescent sensors. nih.gov These sensors were designed with a diethyl amino link at the C-4 position and a functional group containing a nitrogen atom and a carbonyl group, which are common acceptor units for metal ions and anions. nih.gov The photophysical properties of these 1,8-naphthalimides are attributed to the electron donor-acceptor interaction between the substituents at the C-4 position and the carbonyl groups of the imide structure. nih.gov

Furthermore, fluorescent probes with a "turn-on" or "turn-off" switch have been developed using 4-bromo-1,8-naphthalic anhydride. royalsocietypublishing.org These probes were designed to detect flufenamic acid, a non-steroidal anti-inflammatory drug, in the nanomolar range through fluorescence enhancement or decrease. royalsocietypublishing.org

Given that this compound shares the same core naphthaldehyde structure, it is highly plausible that it could be similarly derivatized to create a diverse range of fluorescent probes. The aldehyde functionality offers a convenient handle for introducing various recognition moieties through reactions such as Schiff base formation.

Integration into Metal-Organic Frameworks (MOFs) (Hypothetical)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising materials for applications in gas storage, separation, and catalysis. The integration of functional organic molecules like this compound into MOF structures is a hypothetical yet promising avenue for creating novel materials with tailored properties.

While the direct use of this compound as a primary linker in MOF synthesis has not been reported, its structural features suggest several potential roles. The aldehyde group can be utilized in post-synthetic modification of MOFs. A pre-synthesized MOF with reactive amine groups on its linkers could undergo a condensation reaction with this compound to introduce the bromo-naphthaldehyde moiety into the framework's pores. This would functionalize the MOF, potentially enhancing its selectivity in adsorption or its activity in catalysis.

Alternatively, this compound could be derivatized into a dicarboxylic acid, a common functional group for MOF linkers. For example, oxidation of the aldehyde group and a suitable substituent on the naphthalene ring could yield a naphthalene dicarboxylate ligand. Naphthalene-based linkers are known to be effective in the construction of robust MOFs. For instance, a series of yttrium-based MOFs have been synthesized using naphthalene-2,6-dicarboxylate as the linker, demonstrating the versatility of naphthalene derivatives in MOF construction. nih.govfrontiersin.org

The presence of the bromine atom on the naphthaldehyde-derived linker could also impart specific properties to the resulting MOF. The bromine atom could serve as a site for further post-synthetic modification through reactions like Suzuki or Heck coupling, allowing for the introduction of additional functional groups. Furthermore, the electron-withdrawing nature of the bromine atom and the aldehyde group could influence the electronic properties of the MOF, which might be beneficial for applications in sensing or catalysis.

The hypothetical design of MOFs using derivatives of this compound could lead to materials with unique photoluminescent properties, stemming from the naphthalene core. Naphthalenediimide-based MOFs, for example, have been explored for their applications in gas storage, catalysis, and as sensors due to their versatile structures and multi-functional properties. researchgate.net

Design of Optically Active Flexible Crystalline Materials

The development of organic single crystals that exhibit both mechanical flexibility and optical activity is of significant interest for applications in flexible optical devices. The design of such materials relies on controlling the crystal packing and intermolecular interactions within the solid state. Schiff bases derived from naphthaldehyde derivatives are promising candidates for the construction of such materials.

A pertinent example, while not directly employing this compound, demonstrates the principle effectively. A mechanically flexible crystal of (E)-1-(4-bromo-phenyl)iminomethyl-2-hydroxyl-naphthalene (BPIN) was chemically modified by incorporating a chlorine atom to produce (E)-1-(4-bromo-2-chloro-phenyl)iminomethyl-2-hydroxyl-naphthalene (BCPIN). mdpi.comresearchgate.net This modification was achieved through a mechanochemical reaction between 2-hydroxy-1-naphthaldehyde (B42665) and 4-bromo-2-chloroaniline. mdpi.com

The resulting BCPIN crystals displayed elastic bending properties similar to the parent BPIN crystal. mdpi.com This work highlights that minor chemical modifications to the molecular backbone can be used to tune the optical properties of the material without compromising its mechanical flexibility. mdpi.comresearchgate.net The strategy of introducing "soft spherical" moieties like halogen atoms can drive the crystal packing towards an energetically isotropic arrangement, which is favorable for mechanical elasticity. researchgate.net

Ligand Design in Coordination Chemistry

This compound is a versatile precursor for the design of novel ligands in coordination chemistry. Its aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which are a prominent class of ligands known for their ability to form stable complexes with a wide range of metal ions. chemijournal.com

Synthesis of Schiff Base Ligands from this compound Derivatives

The synthesis of Schiff base ligands typically involves the condensation of an aldehyde or ketone with a primary amine. chemijournal.com This reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of acid.

While specific examples of Schiff base synthesis starting directly from this compound are not prevalent in the provided search results, the synthesis of Schiff bases from other substituted aldehydes is well-established. For example, novel bidentate Schiff base ligands have been synthesized through the condensation of 5-bromo-salicylaldehyde or 5-methoxy-salicylaldehyde with 2-(4-aminophenyl)ethan-1-ol. nih.gov The general synthetic route involves refluxing equimolar amounts of the aldehyde and the amine in ethanol. nih.gov

Similarly, Schiff base ligands have been prepared by reacting salicylaldehyde (B1680747) with various diamines such as ethylenediamine (B42938) and o-phenylenediamine. yu.edu.jo These reactions demonstrate the versatility of the aldehyde group in forming imine linkages. A Schiff base derived from 2-hydroxy-1-naphthaldehyde and 4-aminobenzonitrile (B131773) has also been synthesized using a liquid-assisted mechanochemical method, resulting in a high yield. amazonaws.com

Based on these established methods, it is reasonable to propose the synthesis of a variety of Schiff base ligands from this compound. By reacting it with different primary amines (aliphatic, aromatic, chiral, etc.), a library of ligands with diverse steric and electronic properties can be generated. The resulting Schiff bases would possess an imine (-C=N-) functional group and could act as bidentate or polydentate ligands, depending on the structure of the amine precursor.

Formation of Metal(II) Complexes and Investigation of Coordination Geometry

Schiff base ligands are excellent chelating agents for a variety of metal ions, and their metal complexes have been extensively studied. semanticscholar.org The imine nitrogen atom and another donor atom, often from a substituent on the aldehyde or amine precursor (like a hydroxyl group), coordinate to the metal center to form a stable chelate ring.

Following the synthesis of Schiff base ligands from this compound, their complexation with various metal(II) ions such as Mn(II), Fe(II), Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) can be investigated. nih.govsemanticscholar.org The general procedure for the synthesis of these complexes often involves reacting the Schiff base ligand with a metal salt in a suitable solvent.

The coordination geometry of the resulting metal complexes can be elucidated using various spectroscopic and analytical techniques. For instance, in a study of Mn(II), Fe(III), and Cr(III) complexes with bromo- and methoxy-substituted Schiff base ligands, the general formulas were proposed as [M(L)Cl₂(H₂O)₂] and [M(L)Cl(H₂O)₃], suggesting an octahedral geometry around the metal centers. nih.gov The stability constants of transition metal complexes with Schiff base ligands derived from β-naphthaldehyde have been determined, with the stability order found to be Cu(II) > Ni(II) > Co(II) > Zn(II), which is in agreement with the Irving-Williams series. semanticscholar.orgresearchgate.net

The coordination of the ligand to the metal ion is typically confirmed by a shift in the stretching frequency of the azomethine group (C=N) in the infrared spectrum of the complex compared to the free ligand. amazonaws.com The geometry of the complexes (e.g., octahedral, tetrahedral, square planar) is often inferred from electronic spectral data and magnetic susceptibility measurements. For example, palladium(II) complexes with Schiff base ligands derived from salicylaldehyde have been characterized, and their structures determined. yu.edu.jo

Evaluation of Metal Complex Properties (Magnetic, Conductivity)

The magnetic and electrical properties of metal complexes are of significant interest due to their potential applications in materials science. These properties are largely determined by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

Magnetic Properties

The magnetic susceptibility of metal complexes provides valuable information about the number of unpaired electrons and, consequently, the geometry of the complex. For instance, the magnetic moment of a Cr(III) complex with a bromo-substituted Schiff base ligand was reported to be between 4.01 and 4.05 B.M., which is consistent with an octahedral geometry. nih.gov Similarly, a magnetic moment of 5.22 B.M. for a Mn(II) complex supported an octahedral structure. nih.gov Paramagnetic behavior is expected for complexes with unpaired electrons, while diamagnetic behavior is observed for complexes with all paired electrons. dalalinstitute.com

Conductivity

The solid-state electrical conductivity of metal complexes can be measured to determine their semiconducting or insulating nature. The conductivity of many Schiff base metal complexes has been found to increase with temperature, indicating semiconducting behavior. bendola.com The electrical conductivity values for some transition metal complexes have been reported to be in the range of 10⁻¹⁰ to 10⁻⁶ Ω⁻¹ cm⁻¹, which is characteristic of semiconductors. researchgate.net The activation energy of electrical conduction can be calculated from the temperature dependence of the conductivity using the Arrhenius equation. bendola.comresearchgate.net

The table below summarizes the expected magnetic and conductivity properties of hypothetical metal(II) complexes with Schiff base ligands derived from this compound, based on literature for analogous compounds.

| Metal Ion | Typical Geometry | Expected Magnetic Moment (B.M.) | Expected Conductivity |

| Mn(II) | Octahedral | ~5.9 | Semiconductor |

| Fe(II) | Octahedral | ~5.2 (high spin) | Semiconductor |

| Co(II) | Octahedral/Tetrahedral | ~4.3-5.2 (octahedral), ~4.2-4.8 (tetrahedral) | Semiconductor |

| Ni(II) | Octahedral/Square Planar | ~2.9-3.4 (octahedral), Diamagnetic (square planar) | Semiconductor |

| Cu(II) | Square Planar/Tetrahedral | ~1.7-2.2 | Semiconductor |

| Zn(II) | Tetrahedral | Diamagnetic | Semiconductor |

This data is illustrative and the actual properties would need to be determined experimentally for specific complexes.

Advanced Research in Biological Applications and Chemical Biology

Exploration of Biological Activity

4-Bromo-1-naphthaldehyde serves as a crucial starting material for the synthesis of compounds with a wide range of biological activities. lookchem.com Its unique chemical structure provides a scaffold for creating diverse molecules with potential therapeutic applications. lookchem.com

Enzyme Inhibition Studies

While direct studies on this compound are limited, research into its derivatives and structurally related brominated compounds has revealed significant enzyme inhibitory potential.

α-Amylase and α-Glucosidase Inhibition: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. nih.gov While direct testing of this compound is not widely documented, studies on various brominated organic molecules and naphthaldehyde derivatives have shown promise. For instance, certain brominated metabolites from marine algae have demonstrated notable in vitro α-glucosidase inhibitory properties. aarinena.org Similarly, derivatives of 4-bromobenzoyl compounds have emerged as potent inhibitors of the α-glucosidase enzyme, with some showing better in vitro inhibition than the standard drug, acarbose. nih.govmdpi.com

Research on other plant-derived compounds has also highlighted the potential of this class of molecules. For example, studies on fermented black rice bran have shown significant inhibition of both α-amylase and α-glucosidase. aimspress.comresearchgate.net This suggests that the broader class of aromatic aldehydes and their derivatives, including those derived from this compound, are promising candidates for further investigation as anti-diabetic agents.

| Enzyme | Inhibitory Activity of Related Compounds | Reference |

| α-Glucosidase | Brominated metabolites from marine algae showed notable inhibition. | aarinena.org |

| α-Glucosidase | 4-bromobenzoyl derivatives are potent inhibitors. | nih.govmdpi.com |

| α-Amylase | Fermented black rice bran extracts show significant inhibition. | aimspress.comresearchgate.net |

Antimicrobial Activity (Antibacterial and Antifungal)

This compound is a key precursor in the synthesis of compounds with significant antimicrobial properties. lookchem.com

Antibacterial Activity: This compound is used as a building block for synthesizing chalcones and flavones, which have demonstrated considerable antimicrobial activity. lookchem.com Research on bromo-organic molecules has shown their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. researchgate.net The presence and position of the bromine atom on the aromatic ring can significantly influence the antibacterial efficacy of these synthesized compounds. nih.gov

Antifungal Activity: Derivatives of this compound, particularly 4-Bromo-1,8-naphthalimide derivatives, have been synthesized and evaluated as antifungal agents. researchgate.net These compounds have shown significant potency against various fungal strains. The unique structure of naphthalimides allows for multi-targeting abilities, which is beneficial in overcoming the growing issue of antimicrobial resistance. researchgate.net The antifungal effect of certain chromone (B188151) derivatives, which can be synthesized from precursors like this compound, is believed to occur through action on the plasma membrane of the fungal cell. nih.gov

| Antimicrobial Agent Class | Target Organisms | Role of this compound | Reference |

| Chalcones and Flavones | Bacteria | Precursor for synthesis | lookchem.com |

| Bromo-organic molecules | Gram-positive and Gram-negative bacteria | Structural component | researchgate.net |

| 4-Bromo-1,8-Naphthalimide derivatives | Fungi | Precursor for synthesis | researchgate.net |

| Chromone derivatives | Candida spp. | Potential precursor for synthesis | nih.gov |

Potential in Drug Development and Pharmaceutical Compounds

This compound is recognized as a valuable synthetic intermediate in the pharmaceutical industry. lookchem.com Its reactive aldehyde group and the presence of a bromine atom on the naphthalene (B1677914) ring make it a versatile starting material for the creation of a wide array of molecules with potential therapeutic uses. lookchem.com The development of novel antibiotics is one area where this compound plays a role, as naphthalimide derivatives synthesized from it are being explored to combat resistant bacterial strains. researchgate.net

Anti-Arthritic Activity

There is currently no direct scientific literature available that investigates the anti-arthritic activity of this compound itself. However, the broader field of herbal and plant-derived extracts is being explored for anti-inflammatory and anti-arthritic properties. nih.govnih.govresearchgate.net For instance, studies on various plant extracts have shown significant inhibition of protein denaturation, a marker for inflammation. frontiersin.org While this does not directly implicate this compound, it points to the potential of complex organic molecules in this therapeutic area.

Biochemical Assays and Probes

The application of this compound and its derivatives extends to their use in biochemical assays and as molecular probes.

Labeling Agent for Biomolecules

While direct evidence for this compound as a labeling agent is not prominent in the reviewed literature, the chemical reactivity of its aldehyde group suggests potential for such applications. Aldehydes are known to react with primary amines, such as those found in the side chains of lysine (B10760008) residues in proteins, to form Schiff bases. This reaction could potentially be used to label biomolecules for detection or analysis. However, specific studies detailing this application for this compound are not currently available.

Future Research Directions and Translational Potential

Development of Novel Catalytic Systems for Selective Transformations

The presence of a bromine atom on the naphthalene (B1677914) ring of 4-Bromo-1-naphthaldehyde makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. Future research is poised to expand upon the existing knowledge of Suzuki-Miyaura and Heck couplings to develop more sophisticated and efficient catalytic systems.

The Suzuki-Miyaura coupling , a powerful method for forming carbon-carbon bonds, can be further optimized for this compound. Research will likely focus on developing novel palladium catalysts with tailored phosphine (B1218219) ligands to enhance reaction yields, reduce catalyst loading, and improve turnover numbers, particularly for reactions conducted in environmentally benign solvents like water. The development of reusable, magnetically separable nanocatalysts is another promising avenue, which would offer both high efficiency and ease of recovery. ikm.org.my

Similarly, the Heck reaction , which couples the bromo-naphthalene scaffold with alkenes, can be refined for greater selectivity. wikipedia.org Future catalytic systems may employ phosphine-free palladium precursors, which are often more stable and cost-effective. nih.gov The exploration of aqueous media for these reactions is a key area of interest, aligning with the principles of green chemistry. mdpi.com The development of catalysts that can facilitate tandem reactions, such as a Heck reaction followed by an intramolecular cyclization, will open up new pathways for the synthesis of complex polycyclic structures from this compound. rsc.org

Beyond palladium catalysis, the exploration of other transition metals and even organocatalytic systems for the transformation of this compound is a burgeoning field. Organocatalysis, in particular, offers the advantage of avoiding heavy metal contamination in the final products, which is crucial for pharmaceutical applications. nih.gov

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Catalyst System | Desired Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes with novel phosphine ligands; Magnetically separable nanocatalysts | High-yield synthesis of biaryl compounds in green solvents. |

| Heck Reaction | Phosphine-free palladium precursors; Catalysts for tandem reactions | Efficient and selective formation of substituted alkenes and polycyclic structures. |

| Organocatalysis | Chiral secondary amines | Enantioselective transformations of the aldehyde group. |

Integration into Advanced Smart Materials and Responsive Systems

The unique electronic and structural properties of the naphthaldehyde core make this compound an attractive candidate for incorporation into advanced smart materials and responsive systems. These are materials that can change their properties in response to external stimuli such as light, pH, or the presence of specific analytes.

One promising area is the development of stimuli-responsive polymers . By incorporating derivatives of this compound into polymer chains, it is possible to create materials that exhibit photo-stimulated responses. For instance, polymers based on 4-bromo-1,8-naphthalic anhydride (B1165640), a close derivative, have been shown to exhibit room temperature phosphorescence that can be controlled by photo-isomerization. rsc.orgresearchgate.net This opens the door to applications in optical data storage, sensors, and security inks.

Another exciting application is in the field of chemosensors . The naphthaldehyde moiety can be functionalized to create Schiff base ligands that exhibit a "turn-on" fluorescent response upon binding to specific metal ions. nih.govnih.gov The bromo-substituent on the this compound can be further modified to tune the selectivity and sensitivity of these sensors. This could lead to the development of highly specific and sensitive probes for detecting environmental pollutants or biologically important ions.

Furthermore, this compound can serve as a building block for metal-organic frameworks (MOFs) . The aldehyde group can be used to synthesize the organic linkers that, together with metal ions, form the porous structure of MOFs. These materials have vast potential in gas storage, separation, and catalysis. Naphthaldehyde-based linkers can also impart photoresponsive properties to the MOF, leading to the creation of smart materials for applications in sensing and controlled release.

Table 2: Applications of this compound in Smart Materials

| Material Type | Functional Principle | Potential Application |

|---|---|---|

| Stimuli-Responsive Polymers | Photo-controlled phosphorescence | Optical data storage, security inks |

| Chemosensors | "Turn-on" fluorescence upon ion binding | Environmental monitoring, bio-imaging |

| Metal-Organic Frameworks | Photoresponsive porous structures | Gas storage, catalysis, sensing |

Rational Design of Ligands and Materials with Tailored Photophysical Properties

The naphthalene core of this compound provides a rigid and planar scaffold that is ideal for the design of ligands and materials with specific photophysical properties. The electronic properties of the naphthalene ring can be fine-tuned by introducing different substituents, and the bromine atom at the 4-position offers a convenient handle for such modifications.

Future research will focus on the rational design of fluorescent probes and dyes . By strategically modifying the this compound molecule, it is possible to create compounds with desired absorption and emission wavelengths, high quantum yields, and large Stokes shifts. For example, derivatives of 4-bromo-1,8-naphthalimide have been developed as fluorogenic substrates for imaging enzyme activity in living cells. nih.gov The enzymatic replacement of the bromo group leads to a significant enhancement in fluorescence, allowing for the visualization of biological processes.